Cas no 1799420-87-3 (1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid)

1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable for the construction of indazole-based compounds. The tert-butoxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, while the iodo substituent at the 3-position offers reactivity for cross-coupling reactions, such as Suzuki or Sonogashira couplings. The carboxylic acid functionality at the 6-position provides a handle for further derivatization, enabling amide bond formation or esterification. This compound is well-suited for pharmaceutical and agrochemical research, where precise functionalization of the indazole scaffold is required. Its well-defined reactivity profile makes it a reliable building block for complex molecule synthesis.
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid structure
1799420-87-3 structure
Product name:1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid
CAS No:1799420-87-3
MF:C13H13IN2O4
Molecular Weight:388.157795667648
MDL:MFCD28053692
CID:4617174
PubChem ID:86346345

1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid
    • 3-iodo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylic acid
    • SCHEMBL20488621
    • 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylicacid
    • AKOS024463279
    • 1-[(tert-butoxy)carbonyl]-3-iodo-1H-indazole-6-carboxylic acid
    • 1799420-87-3
    • CS-W000506
    • EN300-7395395
    • MDL: MFCD28053692
    • インチ: 1S/C13H13IN2O4/c1-13(2,3)20-12(19)16-9-6-7(11(17)18)4-5-8(9)10(14)15-16/h4-6H,1-3H3,(H,17,18)
    • InChIKey: STEXIMCBUWVLIZ-UHFFFAOYSA-N
    • SMILES: IC1C2C=CC(C(=O)O)=CC=2N(C(=O)OC(C)(C)C)N=1

計算された属性

  • 精确分子量: 387.99200g/mol
  • 同位素质量: 387.99200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 410
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.4
  • XLogP3: 3.1

1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7395395-0.1g
1-[(tert-butoxy)carbonyl]-3-iodo-1H-indazole-6-carboxylic acid
1799420-87-3 95.0%
0.1g
$767.0 2025-03-11
eNovation Chemicals LLC
Y0977518-1g
1-(tert-butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid
1799420-87-3 95%
1g
$805 2025-02-24
eNovation Chemicals LLC
Y0977518-1g
1-(tert-butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid
1799420-87-3 95%
1g
$805 2025-02-19
Chemenu
CM267298-1g
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid
1799420-87-3 95%
1g
$804 2021-08-18
Chemenu
CM267298-1g
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid
1799420-87-3 95%+
1g
$820 2023-02-17
eNovation Chemicals LLC
Y0977518-1g
1-(tert-butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid
1799420-87-3 95%
1g
$805 2024-08-03
Enamine
EN300-7395395-0.5g
1-[(tert-butoxy)carbonyl]-3-iodo-1H-indazole-6-carboxylic acid
1799420-87-3 95.0%
0.5g
$836.0 2025-03-11
Enamine
EN300-7395395-5.0g
1-[(tert-butoxy)carbonyl]-3-iodo-1H-indazole-6-carboxylic acid
1799420-87-3 95.0%
5.0g
$2525.0 2025-03-11
Alichem
A269001563-1g
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid
1799420-87-3 95%
1g
$920.20 2022-04-02
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-09718-5g
1-(TERT-BUTOXYCARBONYL)-3-IODO-1H-INDAZOLE-6-CARBOXYLIC ACID
1799420-87-3 95%
5g
$1678 2023-09-07

1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid 関連文献

1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acidに関する追加情報

1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid (CAS No. 1799420-87-3): A Comprehensive Overview

The compound 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid (CAS No. 1799420-87-3) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the indazole family, a class of heterocyclic aromatic compounds that have garnered considerable attention due to their unique electronic properties and versatile applications. The presence of the tert-butoxycarbonyl (Boc) group and the iodo substituent at specific positions on the indazole ring introduces unique functionalization opportunities, making this compound a valuable building block in organic synthesis.

Recent advancements in synthetic chemistry have enabled the precise control of substituent placement on indazole derivatives, allowing researchers to tailor their properties for specific applications. For instance, the Boc group, a common protecting group in peptide synthesis, can be strategically removed under mild conditions to reveal an amine or carboxylic acid functionality. This feature makes 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid an ideal precursor for constructing bioactive molecules with complex architectures. The iodo substituent further enhances its utility as it can serve as a leaving group in nucleophilic substitution reactions or undergo cross-coupling reactions to introduce diverse functionalities.

One of the most promising areas of application for this compound is in drug discovery. Indazoles are known for their ability to modulate various biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The substitution pattern of 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid allows for fine-tuning of pharmacokinetic properties such as solubility, permeability, and metabolic stability. Recent studies have demonstrated that indazole derivatives can exhibit potent anti-inflammatory, anticancer, and antimicrobial activities, underscoring their potential as lead compounds in therapeutic development.

In addition to its role in medicinal chemistry, 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid has found applications in materials science. The indazole core's aromaticity and conjugation make it suitable for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The substituents on the molecule can be manipulated to optimize electronic properties like conductivity and emission spectra. For example, the Boc group can be retained or modified to influence the molecule's electron-donating or withdrawing characteristics, thereby enhancing its performance in electronic applications.

The synthesis of 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid typically involves multi-step processes that require meticulous control over reaction conditions. One common approach involves the Suzuki-Miyaura coupling reaction, where the iodo substituent acts as a reactive site for cross-coupling with boronic acids or esters. This method enables the construction of biaryl structures with high regioselectivity and yield. Another approach leverages oxidative cyclization techniques to form the indazole ring system from appropriate precursors.

From a pharmacological standpoint, 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid has shown promise in preclinical models of disease. For instance, its ability to inhibit key enzymes involved in inflammation has made it a candidate for anti-inflammatory therapies. Furthermore, its anticancer potential has been explored through in vitro assays against various cancer cell lines, revealing selective cytotoxicity that warrants further investigation.

In terms of stability and handling, 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid is generally stable under normal storage conditions but should be protected from moisture and light to prevent degradation. Its solubility profile makes it amenable to both solution-phase and solid-phase synthesis techniques, facilitating its integration into larger molecular frameworks.

Looking ahead, the continued exploration of 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole_

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